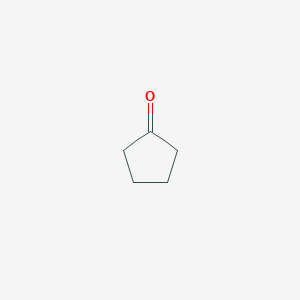

Cyclopentanone

描述

Structure

3D Structure

属性

IUPAC Name |

cyclopentanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTOWKSIORTVQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Record name | CYCLOPENTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOPENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029154 | |

| Record name | Cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclopentanone appears as a clear colorless liquid with a petroleum-like odor. Flash point 87 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Water-white liquid with distinctive odor like peppermint; [Hawley] Colorless clear liquid; Polymerizes easily in presence of acids; [ICSC], CLEAR COLOURLESS LIQUID., liquid; agreeable odour somewhat like peppermint | |

| Record name | CYCLOPENTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclopentanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclopentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOPENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclopentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1033/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

267.17 °F at 760 mmHg (NTP, 1992), 130.6 °C AT 760 MM HG, 130.00 to 131.00 °C. @ 760.00 mm Hg, 131 °C | |

| Record name | CYCLOPENTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOPENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclopentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOPENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

86 °F (NTP, 1992), 87 °F (CLOSED CUP), 26 °C | |

| Record name | CYCLOPENTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOPENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOPENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in alcohol, acetone, ether, Estimated water solubility of 9175 mg/l, Solubility in water: poor, water; miscible in ether, Miscible at room temperature (in ethanol) | |

| Record name | CYCLOPENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOPENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclopentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1033/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.94869 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.94869 @ 20 °C/4 °C, Relative density (water = 1): 0.95, 0.950-0.960 | |

| Record name | CYCLOPENTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOPENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOPENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclopentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1033/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

2.3 (AIR= 1), Relative vapor density (air = 1): 2.3 | |

| Record name | CYCLOPENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOPENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

11.4 [mmHg], 11.4 mm Hg at 25 °C | |

| Record name | Cyclopentanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOPENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WATER-WHITE, MOBILE LIQUID | |

CAS No. |

120-92-3 | |

| Record name | CYCLOPENTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOPENTANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/220W81TN3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOPENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclopentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOPENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-60.3 °F (NTP, 1992), -51.3 °C, -58 °C, -51 °C | |

| Record name | CYCLOPENTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOPENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclopentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOPENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

cyclopentanone molecular geometry and conformation

An In-depth Technical Guide on the Molecular Geometry and Conformation of Cyclopentanone

Introduction

This compound (C₅H₈O) is a five-membered cyclic ketone that serves as a vital intermediate in the synthesis of pharmaceuticals, fragrances, and specialty chemicals.[1] Its chemical reactivity and physical properties are intrinsically linked to its three-dimensional structure. Unlike its aromatic counterpart, cyclopentadienone, the this compound ring is non-planar, adopting a puckered conformation to alleviate internal strain. This guide provides a comprehensive analysis of the molecular geometry, conformational landscape, and the dynamic process of pseudorotation in this compound, intended for researchers, scientists, and professionals in drug development.

The conformation of the this compound ring is a delicate balance between two primary destabilizing factors:

-

Angle Strain : The deviation of bond angles from their ideal values. The ring's sp³-hybridized carbons prefer angles of 109.5°, while the sp²-hybridized carbonyl carbon favors 120°.[2][3] A planar pentagonal structure, with internal angles of 108°, would create significant strain, particularly for the carbonyl group.[4][5]

-

Torsional Strain : The strain arising from the eclipsing of bonds on adjacent atoms. A planar conformation would lead to substantial eclipsing interactions between neighboring C-H bonds.[6][7]

To minimize the sum of these strains, this compound adopts puckered, non-planar conformations.

Molecular Geometry

The ground-state structure of this compound features a slightly puckered ring.[1] The carbonyl carbon (C1) is sp² hybridized with a trigonal planar geometry, while the remaining four carbon atoms (C2, C3, C4, C5) are sp³ hybridized, tending towards a tetrahedral geometry. This difference in hybridization is a key driver of the ring's puckering. Quantitative structural parameters, determined through a combination of spectroscopic and computational methods, are summarized in Table 1.

| Parameter | Value | Source(s) |

| Bond Lengths | ||

| C=O | 1.21 Å | [1] |

| C-C (ring average) | 1.54 - 1.56 Å | [1] |

| Bond Angles | ||

| C-C-C (adjacent to C=O) | ~109° | [1] |

| C-C-C (at β and γ carbons) | ~104° | [1] |

Table 1: Key Molecular Geometry Parameters for this compound.

Conformational Analysis: Twist and Envelope Forms

The potential energy surface (PES) of this compound is characterized by two main low-energy conformations: the envelope (with Cₛ symmetry) and the twist or half-chair (with C₂ symmetry).[8][9]

-

Envelope Conformation (Cₛ) : In this form, four carbon atoms are coplanar, while the fifth is puckered out of the plane, resembling a sealed envelope with an open flap.[6][10]

-

Twist Conformation (C₂) : This conformation has a two-fold axis of symmetry passing through one carbon atom and the midpoint of the opposite C-C bond. Three adjacent atoms are roughly in a plane, while the other two are displaced on opposite sides of it.[8]

Numerous experimental and computational studies have established that the twist (C₂) conformation is the most stable, global minimum energy conformer for isolated this compound.[9][11][12] Further analysis indicates that the envelope form is not a true minimum on the potential energy surface but rather a transition state between different twist conformations.[12]

Pseudorotation

The interconversion between the various envelope and twist forms occurs through a low-energy process known as pseudorotation .[9][13] This is not a true rotation of the entire molecule but a continuous, wave-like motion of the out-of-plane puckering around the ring.[14][15] This process allows the molecule to rapidly explore its conformational space without passing through the high-energy planar state. The barrier to pseudorotation in this compound is noted to be fairly high compared to that in cyclopentane, indicating more defined potential energy wells for the twist conformers.[9]

Caption: Pseudorotation pathway of this compound.

Energetics of Conformations

The relative stability of this compound's conformations dictates their population at equilibrium. The fully planar structure represents a significant energy maximum on the potential energy surface, acting as the transition state for ring inversion. The twist forms are the most stable minima, with the envelope forms acting as transition states for pseudorotation between them.

| Conformation / State | Symmetry | Relative Energy (kcal/mol) | Note | Source(s) |

| Twist | C₂ | 0 | Global Minimum | [12] |

| Envelope | Cₛ | > 0 | Transition State for Pseudorotation | [12] |

| Planar | C₂ᵥ | 1.5 - 4.24 | Transition State for Ring Inversion | [12] |

Table 2: Calculated Relative Energies of this compound Conformations.

Caption: Potential energy profile of this compound.

Experimental and Computational Protocols

The elucidation of this compound's conformational landscape relies on a synergistic combination of experimental spectroscopy and theoretical calculations.

Microwave Spectroscopy

This high-resolution technique provides precise rotational constants, which are fingerprints of a molecule's mass distribution and thus its specific conformation.

-

Methodology : A gaseous sample of this compound, often seeded in an inert carrier gas like neon or argon, is expanded into a high-vacuum chamber through a pulsed nozzle.[8] This supersonic expansion cools the molecules to very low rotational and vibrational temperatures, isolating them in their lowest energy states. The jet-cooled molecules are then irradiated with microwave radiation. By scanning the frequency and observing the absorption lines, the rotational constants (A, B, C) for each conformer can be determined with high precision.[11] The analysis of spectra from isotopically substituted species (e.g., ¹³C, ¹⁸O) allows for the determination of a complete heavy-atom substitutional structure via Kraitchman's equations.[11]

Vibrational Spectroscopy (Infrared and Raman)

These methods probe the vibrational modes of the molecule, which are sensitive to its symmetry and conformation.

-

Methodology : Infrared (IR) and Raman spectra of this compound and its deuterated isotopomers are recorded in the gas, liquid, or solution phase.[12][16] The observed vibrational frequencies are then assigned to specific molecular motions (e.g., C=O stretch, CH₂ wag, ring puckering). A normal coordinate analysis is often performed, where a force field is refined to reproduce the experimental frequencies for all isotopic species, based on an assumed geometry (e.g., the C₂ twist).[12] This analysis validates the assumed conformation and provides a detailed description of the vibrational dynamics.

Computational Chemistry

Quantum chemical calculations are indispensable for mapping the potential energy surface and predicting spectroscopic properties.

-

Methodology : The process typically begins with a conformational search to identify all possible low-energy structures. Each potential conformer's geometry is then optimized using methods like Density Functional Theory (DFT), commonly with functionals such as B3LYP, or ab initio methods like Møller-Plesset perturbation theory (MP2).[12][17] A reasonably large basis set, such as cc-pVTZ or 6-311++G(d,p), is employed for accuracy.[12][17] Following optimization, harmonic frequency calculations are performed to confirm that the structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency) and to calculate zero-point vibrational energies. The relative energies of the conformers are then compared to determine the global minimum and the energy barriers for interconversion. These calculations also yield predicted rotational constants and vibrational frequencies that can be directly compared with experimental data to confirm assignments.[18]

Caption: Workflow for this compound conformational analysis.

Conclusion

The molecular structure of this compound is governed by a compromise between minimizing angle and torsional strain, resulting in a non-planar, puckered ring system. The global minimum energy conformation is the C₂ twist (half-chair) form. These twist conformers interconvert rapidly via a low-energy pseudorotation pathway that proceeds through Cₛ envelope transition states. The high-energy barrier to achieving a fully planar structure ensures that the molecule remains in this puckered conformational space under normal conditions. A powerful combination of microwave and vibrational spectroscopy, supported by high-level quantum chemical calculations, has been essential in providing the detailed structural and energetic insights presented in this guide. This fundamental understanding of this compound's geometry and conformational flexibility is critical for accurately modeling its reactivity and interactions in complex chemical and biological systems.

References

- 1. webqc.org [webqc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. quora.com [quora.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. DSpace [kb.osu.edu]

- 9. researchgate.net [researchgate.net]

- 10. dalalinstitute.com [dalalinstitute.com]

- 11. DSpace [kb.osu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Pseudorotation - Wikipedia [en.wikipedia.org]

- 14. Interplay of Rotational and Pseudorotational Motions in Flexible Cyclic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Revealing pseudorotation and ring-opening reactions in colloidal organic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Spectroscopic Properties of Cyclopentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of cyclopentanone, a key cyclic ketone of interest in chemical research and drug development. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic characteristics, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals that are invaluable for its identification and characterization.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the protons on the carbon atoms adjacent to the carbonyl group (α-protons) are chemically equivalent, as are the protons on the β-carbons. This results in two distinct signals in the spectrum.[1] The electron-withdrawing nature of the carbonyl group deshields the adjacent α-protons, causing them to resonate at a lower field (higher chemical shift) compared to the β-protons.[2]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ) in ppm | Multiplicity |

| α-CH₂ | ~2.1 - 2.3 | Multiplet |

| β-CH₂ | ~1.8 - 2.0 | Multiplet |

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency used.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is characterized by three distinct signals corresponding to the carbonyl carbon, the α-carbons, and the β-carbons. The carbonyl carbon exhibits a significantly downfield chemical shift, typically above 200 ppm, which is a characteristic feature of ketones.[2][4] The α- and β-carbons are also distinguishable due to their different electronic environments.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=O | ~220 |

| α-CH₂ | ~38 |

| β-CH₂ | ~23 |

Note: Chemical shifts can vary slightly depending on the solvent.

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint. Both IR and Raman spectroscopy are complementary techniques used to identify functional groups and overall molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration.[4] This characteristic peak is typically observed in the region of 1740-1750 cm⁻¹.[5][6] The exact frequency can be influenced by factors such as ring strain. Other significant absorptions include C-H stretching and bending vibrations.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C=O Stretch | ~1749 | Strong |

| CH₂ Stretch (asymmetric) | ~2968 | Medium |

| CH₂ Stretch (symmetric) | ~2885 | Medium |

| CH₂ Scissoring | ~1450 | Medium |

| C-C Stretch / CH₂ Wag | ~1155 | Medium |

Raman Spectroscopy

Raman spectroscopy also provides information about the vibrational modes of this compound. The C=O stretch is also observable in the Raman spectrum, although its intensity can vary. Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations.

Table 4: Key Raman Shifts for this compound

| Vibrational Mode | Raman Shift (cm⁻¹) |

| C=O Stretch | ~1745 |

| CH₂ Stretch | ~2800-3000 |

| Ring Puckering/Breathing | ~900 |

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon meticulous experimental procedures. The following sections detail standardized protocols for obtaining NMR, IR, and Raman spectra of this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-20 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry 5 mm NMR tube.[3]

-

Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

-

Cap the NMR tube securely.

Data Acquisition (¹H and ¹³C NMR):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using appropriate parameters (e.g., spectral width of -2 to 12 ppm, 8-16 scans).[3]

-

For ¹³C NMR, use a standard proton-decoupled pulse program. A wider spectral width (e.g., 0 to 220 ppm) and a larger number of scans (hundreds to thousands) are typically required due to the lower natural abundance of ¹³C.[3]

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).[3]

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond, zinc selenide) is clean.[7]

-

Place a single drop of liquid this compound directly onto the center of the ATR crystal.[7]

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.[7]

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft, lint-free tissue after the measurement.

Raman Spectroscopy Protocol

Sample Preparation:

-

Place a small volume of liquid this compound into a suitable container, such as a glass vial or a quartz cuvette.[8]

-

Alternatively, a drop of the liquid can be placed on a clean, non-fluorescent substrate like an aluminum slide.[9]

Data Acquisition:

-

Place the sample in the spectrometer's sample holder.

-

Focus the laser beam onto the liquid sample.

-

Set the appropriate acquisition parameters, including laser power, exposure time, and number of accumulations, to obtain a spectrum with a good signal-to-noise ratio while avoiding sample overheating or photodecomposition.

-

Acquire the Raman spectrum.

-

Calibrate the spectrum using a known standard if necessary.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. how many signal are present in this compound | Filo [askfilo.com]

- 2. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 3. benchchem.com [benchchem.com]

- 4. Ketone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. IR Comparison [webspectra.chem.ucla.edu]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

Cyclopentanone: A Technical Guide to its Reactivity with Nucleophiles and Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentanone, a five-membered cyclic ketone, is a versatile building block in organic synthesis, primarily due to the dual reactivity conferred by its carbonyl group and adjacent α-hydrogens. The inherent ring strain and electronic properties of the cyclopentyl ring dictate its reactivity profile, making it a subject of significant interest in synthetic and medicinal chemistry. This technical guide provides an in-depth analysis of this compound's reactivity towards both nucleophilic and electrophilic species. It covers fundamental reaction mechanisms, including nucleophilic addition to the carbonyl carbon, enolate formation and subsequent reactions, and electrophilic substitution at the α-carbon. Detailed experimental protocols for key transformations, quantitative data on reaction outcomes, and mechanistic diagrams are provided to serve as a comprehensive resource for professionals in chemical research and drug development.

Core Principles of this compound Reactivity

The reactivity of this compound is centered around two primary sites:

-

The Carbonyl Carbon (C=O): The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. This site is susceptible to attack by nucleophiles.

-

The α-Carbons: The carbon atoms adjacent to the carbonyl group possess acidic protons. Deprotonation at these sites leads to the formation of a nucleophilic enolate ion, which can then react with a wide range of electrophiles.[1]

The reactivity of this compound is influenced by ring strain. Compared to the relatively strain-free six-membered cyclohexanone, the five-membered ring of this compound has some torsional strain.[2] The transition from an sp²-hybridized carbonyl carbon (bond angles ~120°) to an sp³-hybridized tetrahedral intermediate (bond angles ~109.5°) during nucleophilic addition can alter this strain, influencing reaction kinetics. Studies have indicated that this compound is more acidic and its enolate forms more readily than in acyclic ketones like acetone (B3395972) or in the more strained cyclobutanone.[3]

Reactivity with Nucleophiles

Nucleophilic attack on this compound can occur at the electrophilic carbonyl carbon or, in the case of a pre-formed enolate, the reaction proceeds from the nucleophilic α-carbon.

Nucleophilic Addition to the Carbonyl Group

The primary reaction pathway for nucleophiles with this compound is addition to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. This is characteristic of reactions with strong, non-basic nucleophiles like Grignard reagents and organolithium compounds.

Grignard Reaction: Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily add to the carbonyl carbon of this compound.[4][5] The initial reaction forms a magnesium alkoxide intermediate, which upon acidic workup, yields a tertiary alcohol.[6][7]

Caption: Workflow of the Grignard reaction with this compound.

Enolate Formation and Reactivity

The α-hydrogens of this compound are acidic (pKa ≈ 18.5) and can be removed by a base to form a resonance-stabilized enolate ion.[1][3] This enolate is a powerful nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom.[8] While it can react at either site, reactions with most electrophiles occur at the carbon.[1]

Caption: Base-catalyzed formation of the this compound enolate.

Aldol (B89426) Condensation: The aldol condensation is a cornerstone reaction of carbonyl compounds, involving the nucleophilic attack of an enolate onto the carbonyl carbon of another molecule.[9] For this compound, this self-condensation is an effective method for C-C bond formation, leading to an α,β-unsaturated ketone product after dehydration.[10][11] The reaction can be catalyzed by either acid or base.[12]

Caption: Pathway for the self-condensation of this compound.

Reactivity with Electrophiles

The nucleophilic character of the enol or enolate form of this compound allows it to react with various electrophiles at the α-carbon.

Alpha-Halogenation

This compound can be halogenated at the α-position using Cl₂, Br₂, or I₂. The mechanism and outcome of the reaction depend on whether it is performed under acidic or basic conditions.[13]

Acid-Catalyzed Halogenation: Under acidic conditions, this compound undergoes tautomerization to its enol form.[14] The enol, being a weak nucleophile, then attacks the electrophilic halogen.[15] This reaction is generally easy to control and typically results in mono-halogenation because the introduced electron-withdrawing halogen destabilizes the formation of a subsequent enol.[13][16]

Caption: Mechanism of acid-catalyzed α-halogenation.

Base-Promoted Halogenation: In the presence of a base, halogenation proceeds via the more nucleophilic enolate intermediate.[8] This reaction is typically faster than its acid-catalyzed counterpart. However, it is difficult to stop at mono-substitution. The electron-withdrawing effect of the first halogen atom increases the acidity of the remaining α-hydrogen, making the mono-halogenated product more reactive than the starting ketone.[17] This often leads to polyhalogenated products.[8]

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving this compound. Yields can be highly dependent on specific reaction conditions, catalysts, and substrates.

Table 1: Nucleophilic Addition Reactions

| Reaction | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Grignard Addition | Ethylmagnesium Bromide | 1-ethylcyclopentanol | ~90% | General textbook yields[6] |

| Self-Aldol Condensation | This compound Enolate | 2-Cyclopentylidene-cyclopentanone | 73-85% | [12][18] |

| Crossed-Aldol Condensation | Valeraldehyde | 2-pentylidenethis compound | Varies |[18] |

Table 2: Electrophilic Substitution Reactions

| Reaction | Electrophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| α-Bromination | Br₂ | Acetic Acid (Acidic) | 2-Bromothis compound (B1279250) | High | General textbook yields[16] |

| α-Bromination | Br₂ | NaOH (Basic) | 2,2,5,5-Tetrabromothis compound | High (polyhalogenation) |[8] |

Experimental Protocols

Protocol: Synthesis of 1-ethylcyclopentanol via Grignard Reaction

This protocol is a representative procedure adapted from established methods for Grignard reactions with ketones.[5][6]

Materials:

-

This compound (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Ethyl bromide (1.2 eq)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer. All glassware must be flame-dried or oven-dried to exclude moisture.

-

Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small portion of anhydrous diethyl ether to cover the magnesium. Add a few drops of ethyl bromide to initiate the reaction (indicated by bubbling or cloudiness). Once initiated, add the remaining ethyl bromide, dissolved in anhydrous diethyl ether, dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Addition of this compound: After the magnesium has been consumed, cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of this compound in anhydrous diethyl ether dropwise via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Quenching: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Slowly and carefully pour the reaction mixture over a mixture of ice and saturated aqueous NH₄Cl solution to quench the reaction and dissolve the magnesium salts.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic extracts.

-

Drying and Purification: Dry the combined organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product, 1-ethylcyclopentanol, can be purified by distillation.

Protocol: Synthesis of 2-Bromothis compound via Acid-Catalyzed Halogenation

This protocol is a representative procedure based on standard methods for α-halogenation of ketones.[16]

Materials:

-

This compound (1.0 eq)

-

Bromine (Br₂) (1.0 eq)

-

Glacial acetic acid

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in glacial acetic acid.

-

Addition of Bromine: Cool the flask in an ice bath. Add a solution of bromine in glacial acetic acid dropwise from the dropping funnel. The characteristic red-brown color of bromine should disappear as it is consumed. The addition rate should be controlled to prevent a buildup of unreacted bromine.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours until the solution is colorless or pale yellow.

-

Workup: Pour the reaction mixture into a large volume of cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (B109758) or diethyl ether, multiple times.

-

Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 2-bromothis compound can be purified by vacuum distillation.

Conclusion

This compound demonstrates a rich and synthetically valuable reactivity profile. Its electrophilic carbonyl center readily undergoes addition reactions with strong nucleophiles, while the acidity of its α-protons allows for the formation of a nucleophilic enolate. This enolate is a key intermediate in C-C bond-forming reactions like the aldol condensation and serves as the reactive species in base-promoted α-substitution reactions. Conversely, the corresponding enol allows for controlled electrophilic substitution under acidic conditions. A thorough understanding of these competing and complementary pathways is essential for leveraging this compound as a strategic precursor in the synthesis of complex organic molecules for the pharmaceutical and materials science industries.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. quora.com [quora.com]

- 3. Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones [acswebcontent.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. This compound + Et–MgBr → (alkoxide intermediate) → + H₃O⁺ → 1-ethylcycl.. [askfilo.com]

- 7. Solved this compound can react with a nucleophilic species | Chegg.com [chegg.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reaction of this compound with OH⁻ | Filo [askfilo.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 14. Using this compound as the reactant, show the product of a. acid... | Study Prep in Pearson+ [pearson.com]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

- 18. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Thermochemical Data of Cyclopentanone Pyrolysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data associated with the pyrolysis of cyclopentanone. This compound, a cyclic ketone, is a significant compound in biomass-derived fuels and a valuable precursor in organic synthesis. Understanding its thermal decomposition is crucial for optimizing combustion processes and for the development of novel synthetic pathways. This document summarizes key quantitative data, details common experimental protocols, and visualizes the core reaction pathways.

Thermochemical Data

The pyrolysis of this compound involves a complex network of unimolecular and bimolecular reactions. The following tables summarize the critical thermochemical and kinetic parameters for the principal reactions, including bond dissociation energies and Arrhenius parameters for key elementary steps.

Bond Dissociation Energies (BDE)

The initiation of this compound pyrolysis is dominated by the cleavage of C-C bonds within the ring structure. The bond dissociation energies for these initial steps, as well as other relevant bonds, are crucial for understanding the primary decomposition pathways.

| Bond | Type | Bond Dissociation Energy (kcal/mol) | Reference |

| Cα–Cβ | C-C Single Bond | ~85-90 | [1] |

| Cβ–Cγ | C-C Single Bond | ~85-90 | [1] |

| C=O | Carbonyl Double Bond | ~179 |

Note: Specific BDEs for Cα–Cβ and Cβ–Cγ in this compound are computationally determined and can vary slightly based on the theoretical model used. The values presented are representative estimates from computational studies.

Unimolecular Decomposition Reactions

The primary decomposition of this compound proceeds through several unimolecular pathways. The rate constants for these reactions are typically expressed in the Arrhenius form, k = A * T^n * exp(-Ea / RT), where A is the pre-exponential factor, T is the temperature, n is the temperature exponent, and Ea is the activation energy.

| Reaction | A (s⁻¹) | n | Ea (kcal/mol) | Reference |

| This compound -> CO + 2 C₂H₄ (concerted) | 1.26E+15 | 0 | 81.8 | [2] |

| This compound -> •CH₂(CH₂)₃CO• (stepwise) | 3.98E+15 | 0 | 84.1 | [2] |

| This compound -> 4-pentenal | 1.58E+14 | 0 | 70.0 | |

| This compound -> 1-cyclopentenol (keto-enol) | 1.99E+12 | 0 | 58.2 | [2] |

These values are derived from computational studies and kinetic modeling of experimental data.[2]

Bimolecular Reactions (H-Abstraction)

At higher temperatures and in the presence of radical species, bimolecular reactions, particularly hydrogen abstraction by small radicals like H, OH, and CH₃, become significant in the consumption of this compound.

| Reaction | A (cm³ mol⁻¹ s⁻¹) | n | Ea (kcal/mol) | Reference |

| This compound + H -> c-C₅H₇O• + H₂ | 1.10E+08 | 1.63 | 6.3 | [3] |

| This compound + OH -> c-C₅H₇O• + H₂O | 1.70E+06 | 2.05 | -1.1 | [3] |

| This compound + CH₃ -> c-C₅H₇O• + CH₄ | 1.30E+01 | 3.51 | 7.9 | [3] |

These parameters are often part of larger, detailed kinetic models developed to simulate this compound combustion and pyrolysis.[3]

Experimental Protocols

The study of this compound pyrolysis employs various experimental techniques to investigate its decomposition over a wide range of temperatures and pressures. The following sections detail the methodologies for the key experimental setups cited in the literature.

Flow Reactor Pyrolysis

Flow reactors are used to study pyrolysis at relatively low to atmospheric pressures and over a range of residence times.

-

Apparatus: A typical setup consists of a quartz or alumina (B75360) tube reactor housed in a high-temperature furnace. The temperature profile along the reactor is carefully measured and controlled.

-

Procedure: A dilute mixture of this compound in an inert carrier gas (e.g., argon) is continuously passed through the heated reactor. The residence time is controlled by the flow rate of the gas mixture and the reactor volume.

-

Analysis: The product stream exiting the reactor is rapidly cooled to quench the reactions and then analyzed. Common analytical techniques include:

-

Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS): This technique allows for the identification and quantification of a wide range of pyrolysis products, including radicals and isomers.[3]

-

Gas Chromatography (GC): Used for the separation and quantification of stable product species.[2]

-

Shock Tube Pyrolysis

Shock tubes are utilized to study pyrolysis at high temperatures and pressures for very short reaction times.

-

Apparatus: A shock tube is a long tube divided by a diaphragm into a high-pressure driver section and a low-pressure driven section.

-

Procedure: The driven section is filled with a dilute mixture of this compound in an inert gas. The driver section is filled with a high-pressure driver gas (e.g., helium). The diaphragm is ruptured, generating a shock wave that propagates through the driven section, rapidly heating and compressing the reactant mixture.

-

Analysis: The species concentrations behind the reflected shock wave are monitored in real-time using laser absorption spectroscopy. This allows for the measurement of time-histories of key species like CO and ethylene.[3]

Jet-Stirred Reactor (JSR) Pyrolysis

Jet-stirred reactors are well-suited for studying pyrolysis at intermediate temperatures and atmospheric pressure under well-mixed conditions.

-

Apparatus: A JSR is a spherical or cylindrical quartz reactor with nozzles for the injection of reactants to ensure rapid mixing. The reactor is heated in a furnace.

-

Procedure: A pre-vaporized mixture of this compound and an inert gas is continuously fed into the reactor. The constant stirring ensures uniform temperature and composition within the reactor.

-

Analysis: The products are continuously sampled from the reactor and analyzed using techniques such as SVUV-PIMS and GC to obtain detailed speciation data.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways in this compound pyrolysis and a typical experimental workflow for its study.

Caption: A generalized experimental workflow for studying this compound pyrolysis.

References

Quantum Chemical Insights into the Structure of Cyclopentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the conformational landscape of cyclopentanone through the lens of quantum chemical calculations. Understanding the three-dimensional structure of this fundamental cyclic ketone is crucial for various applications, from mechanistic studies in organic chemistry to the rational design of novel therapeutics where the this compound moiety is a common structural motif. This document provides a summary of key quantitative data, detailed computational protocols, and visualizations to facilitate a deeper understanding of the molecule's structural preferences.

The Conformational Landscape of this compound

This compound, a five-membered ring containing a carbonyl group, deviates from planarity to alleviate torsional strain. Its conformational flexibility is primarily described by two key non-planar structures: the envelope (C_s symmetry) and the twist (C_2 symmetry) conformers. Quantum chemical calculations have been instrumental in elucidating the subtle energy differences and geometric parameters of these forms.

Theoretical studies consistently identify the twist conformation as the global energy minimum for this compound. The envelope conformation, on the other hand, is generally considered a low-energy transition state for the interconversion between equivalent twist forms, a process known as pseudorotation.[1]

Quantitative Structural Data

The precise bond lengths, bond angles, and dihedral angles of this compound's conformers are highly dependent on the level of theory and basis set employed in the quantum chemical calculations. Below are tables summarizing representative geometric parameters and relative energies for the twist (C_2) and envelope (C_s) conformations of this compound, as determined by various computational methods.

Table 1: Calculated Relative Energies of this compound Conformers

| Computational Method | Basis Set | Conformer | Relative Energy (kcal/mol) |

| B3LYP | 6-311+G | Twist (C_2) | 0.00 |

| Envelope (C_s) | 0.13[1] | ||

| M06-2X | 6-311+G | Twist (C_2) | 0.00 |

| Envelope (C_s) | 0.57[1] | ||

| MP2 | 6-311+G** | Twist (C_2) | 0.00 |

| Envelope (C_s) | 0.68[1] |

Table 2: Representative Calculated Geometric Parameters for the Twist (C_2) Conformer of this compound (DFT/B3LYP)

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O | ~1.21 |

| C-C (adjacent to C=O) | ~1.52 |

| C-C (other) | ~1.55 |

| Bond Angles (°) | |

| C-C-C (at C=O) | ~110 |

| C-C-C (other) | ~105-106 |

| Dihedral Angles (°) | |

| C-C-C-C | Varies |

Note: The values in Table 2 are approximate and can vary depending on the specific level of theory and basis set used. Detailed optimized geometries are typically provided in the supplementary information of computational chemistry publications.

Experimental Protocols: A Typical Computational Workflow

The determination of the stable conformers and their properties for this compound involves a standardized computational workflow. This protocol ensures the identification of true energy minima on the potential energy surface and provides accurate geometric and energetic data.

A typical workflow for the conformational analysis of this compound includes the following steps:

-

Initial Structure Generation: The starting three-dimensional coordinates for both the envelope and twist conformers of this compound are generated using molecular modeling software.

-

Geometry Optimization: The initial structures are then subjected to geometry optimization using a chosen quantum chemical method and basis set. A common and effective approach is to use Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set such as 6-311++G(d,p).[2] This process systematically alters the atomic coordinates to find the lowest energy arrangement, which corresponds to a stationary point on the potential energy surface.

-

Frequency Calculation: Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This step serves two critical purposes:

-

Characterization of Stationary Points: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one imaginary frequency indicates a transition state. For this compound, the twist conformer should exhibit no imaginary frequencies, confirming it as a minimum, while the envelope conformer is expected to have one imaginary frequency, identifying it as a transition state for pseudorotation.

-

Zero-Point Vibrational Energy (ZPVE) Correction: The frequency calculation also provides the ZPVE, which is a quantum mechanical correction to the total electronic energy. This correction is essential for obtaining accurate relative energies between conformers.

-

-

Energy Analysis: The final electronic energies, corrected for ZPVE, of the optimized twist and envelope structures are then compared to determine their relative stability.

Visualizing Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Conformational interconversion pathway of this compound.

Caption: A typical quantum chemical calculation workflow.

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the nuanced structural details of molecules like this compound. The consensus from these computational studies is that this compound adopts a non-planar twist conformation as its most stable structure, with the envelope form acting as a transition state in the pseudorotation pathway. The quantitative data on geometries and relative energies, derived from robust computational protocols, are invaluable for researchers in drug development and other scientific disciplines who require a precise understanding of molecular structure to predict and control chemical behavior.

References

An In-depth Technical Guide to the Potential Energy Surface of Cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the potential energy surface (PES) of cyclopentanone, a fundamental five-membered cyclic ketone. Understanding the conformational landscape of such molecules is crucial in various fields, including medicinal chemistry and materials science, as the three-dimensional structure dictates molecular interactions and reactivity. This document summarizes key quantitative data, details experimental and computational methodologies, and provides visualizations of the conformational pathways.

Conformational Landscape of this compound

The conformational flexibility of the this compound ring is characterized by a puckered structure that alleviates torsional strain inherent in a planar arrangement. The potential energy surface of this compound is primarily defined by two main out-of-plane vibrational modes: bending and twisting. The interplay of these motions gives rise to different conformations.

The ground state and most stable conformation of this compound is a twisted form with C₂ symmetry. In this conformation, two adjacent carbon atoms are out of the plane defined by the other three atoms. The molecule can interconvert between two equivalent twisted conformations through a process known as pseudorotation.

The planar conformation , which possesses C₂ᵥ symmetry, is not a stable minimum on the potential energy surface but rather represents a transition state. This planar structure is energetically unfavorable due to significant eclipsing strain between adjacent hydrogen atoms.

Another conceivable conformation is the envelope form with Cs symmetry, where four carbon atoms are coplanar, and the fifth is out of the plane. However, computational studies on similar five-membered rings suggest that the envelope conformation is not a minimum on the potential energy surface but rather a point on the pseudorotation pathway. For this compound, the twisted C₂ conformation is the global minimum[1][2].

Quantitative Energetic Analysis

The relative energies of the key stationary points on the this compound potential energy surface have been determined through a combination of experimental spectroscopy and computational chemistry. The following table summarizes the key energy differences.

| Conformation/Transition State | Point Group | Relative Energy (cm⁻¹) | Relative Energy (kcal/mol) | Relative Energy (kJ/mol) |

| Twisted (Equilibrium) | C₂ | 0 | 0 | 0 |

| Planar (Transition State) | C₂ᵥ | ~750[3] | ~2.14 | ~8.96 |

Note: The energy of the planar transition state is derived from far-infrared spectroscopy data[3].

The barrier to pseudorotation, which is the interconversion between the two equivalent twisted forms via the planar transition state, is therefore approximately 750 cm⁻¹[3]. This relatively high barrier compared to cyclopentane (B165970) indicates a more rigid ring structure.

Experimental and Computational Protocols

The determination of the potential energy surface of this compound relies on sophisticated experimental and theoretical techniques.

Experimental Methodologies

Far-Infrared (FIR) Spectroscopy: High-resolution far-infrared spectroscopy is a primary experimental technique for probing the low-frequency vibrational modes associated with ring puckering in cyclic molecules.

-

Experimental Setup: A typical setup involves a high-resolution Fourier transform infrared (FTIR) spectrometer equipped with a long-path gas cell. The gas-phase sample of this compound is introduced into the cell at a controlled low pressure to minimize intermolecular interactions. The spectrometer records the absorption of infrared radiation in the far-infrared region (typically 50-500 cm⁻¹), where the ring-puckering vibrations occur[4][5]. For enhanced resolution and to study molecules in a collision-free environment, the gas-phase molecules can be cooled in a supersonic jet expansion[6].

-

Data Analysis: The observed vibrational transitions are assigned to specific quantum level changes in the two-dimensional potential energy surface defined by the bending and twisting coordinates. By fitting the experimental data to a theoretical model Hamiltonian, a quantitative potential energy function for the pseudorotation can be derived[3][7].